Ammonium sulfobetaine-4

Descripción general

Descripción

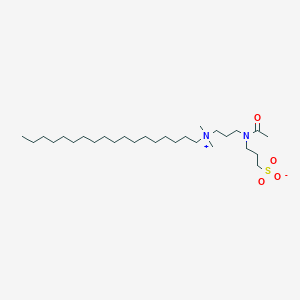

Ammonium sulfobetaine-4 (CAS: 120139-55-1) is a zwitterionic surfactant belonging to the sulfobetaine class of quaternary ammonium compounds (QACs). Its molecular formula is C₂₈H₅₈N₂O₄S, with a molecular weight of 518.8 g/mol . Structurally, it features a long hydrophobic C18 alkyl chain and a hydrophilic sulfonate group, enabling amphiphilic behavior critical for applications in detergents, cosmetics, and biomedicine. Key computed properties include:

- XLogP3: 8.1 (indicating high lipophilicity)

- Topological Polar Surface Area (TPSA): 85.9 Ų

- Rotatable Bonds: 24 (contributing to conformational flexibility) .

The compound is synthesized via a two-step process involving chlorobenzene and dimethylformamide at elevated temperatures, yielding approximately 70% efficiency . Its technical-grade purity (85%) makes it suitable for industrial formulations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality of the product throughout the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a base .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

1. Chemistry

- Reagent in Organic Synthesis : ASB-4 serves as a reagent in organic synthesis, facilitating various chemical reactions due to its unique zwitterionic structure. Its stability and solubility make it an ideal candidate for synthesizing complex molecules.

- Analytical Chemistry Standard : It is utilized as a standard in analytical chemistry, aiding in the calibration of instruments and methods for quantifying other compounds.

2. Biology

- Cell Membrane Studies : ASB-4 is employed in studies examining cell membrane dynamics and protein-lipid interactions. Its ability to interact with phospholipid bilayers allows researchers to investigate membrane properties and functions.

- Antimicrobial Applications : The compound exhibits significant antibacterial and antifungal activities, making it valuable in developing antimicrobial agents. Its mechanisms include membrane disruption and electrostatic interactions with microbial surfaces, enhancing its efficacy against various pathogens.

Antibacterial Activity

ASB-4 demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized below:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10-20 |

| Escherichia coli | 15-25 |

| Pseudomonas aeruginosa | 20-30 |

Antifungal Activity

In addition to its antibacterial properties, ASB-4 also exhibits antifungal activity:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 60 |

Case Studies

1. Synthesis and Characterization

A study synthesized ASB-4 derivatives and evaluated their antibacterial properties against clinical isolates. The derivatives showed enhanced activity compared to traditional quaternary ammonium compounds, indicating potential for tailored antimicrobial agents.

2. Application in Coatings

Research has explored incorporating ASB-4 into surface coatings to provide antimicrobial properties. These coatings demonstrated significant reductions in microbial colonization on surfaces, suggesting practical applications in healthcare settings to prevent infection.

Mecanismo De Acción

The mechanism of action of 3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also bind to proteins and enzymes, affecting their activity and function. These interactions can lead to various biological effects, such as changes in cell signaling, metabolism, and gene expression .

Comparación Con Compuestos Similares

Sulfobetaines vary primarily in alkyl chain length and molecular weight, which influence solubility, surface activity, and biological interactions. Below is a comparative analysis of Ammonium sulfobetaine-4 with structurally analogous compounds:

Table 1: Structural and Molecular Comparison of Sulfobetaines

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Applications |

|---|---|---|---|---|---|

| This compound | 120139-55-1 | C₂₈H₅₈N₂O₄S | 518.8 | C18 | Detergents, emulsifiers |

| Ammonium sulfobetaine-3 | 103683-20-1 | C₂₂H₄₆N₂O₄S | 434.7 | C12 | Cosmetics, mild surfactants |

| Ammonium sulfobetaine-2 | 103683-19-8 | Not Provided | ~400–450* | C10–C12* | Pharmaceutical formulations |

| Ammonium sulfobetaine-1 | 103683-18-7 | Not Provided | ~350–400* | C8–C10* | Laboratory reagents |

*Estimated based on homologous series .

Key Differences:

Alkyl Chain Length and Solubility :

- This compound’s C18 chain enhances hydrophobicity (XLogP3 = 8.1), reducing aqueous solubility compared to shorter-chain variants like sulfobetaine-3 (C12, XLogP3 ~6–7*) . This property makes it ideal for oil-in-water emulsions.

- Shorter-chain analogs (e.g., sulfobetaine-1) exhibit higher critical micelle concentrations (CMCs), favoring applications requiring mild detergency .

Surface Activity and Stability: Quantum chemical modeling studies indicate that longer alkyl chains (e.g., C18) improve interfacial stability by forming tightly packed monolayers, reducing surface tension more effectively than shorter chains . Sulfobetaine-4’s high TPSA (85.9 Ų) enhances hydrogen-bonding capacity, improving compatibility with polar solvents .

Biological Interactions: QACs with longer alkyl chains (C14–C18) demonstrate stronger antimicrobial activity due to increased membrane disruption efficiency.

Research Findings and Functional Insights

- Synthesis Efficiency : this compound’s synthesis achieves 70% yield under optimized conditions, comparable to other sulfobetaines but requiring precise temperature control (120°C) .

- Environmental Persistence : Longer alkyl chains in sulfobetaines correlate with slower biodegradation, raising concerns about ecological accumulation. Regulatory frameworks for C18+ QACs are stricter than for shorter-chain variants .

- Thermal Stability : Differential scanning calorimetry (DSC) of sulfobetaine-4 reveals a decomposition temperature above 250°C, outperforming sulfobetaine-3 (~200°C) due to stronger van der Waals interactions in the C18 chain .

Actividad Biológica

Ammonium sulfobetaine-4 (ASB-4) is a zwitterionic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of ASB-4, exploring its mechanisms of action, efficacy against various microorganisms, and its potential applications in medical and industrial fields.

Overview of this compound

This compound is a type of quaternary ammonium salt characterized by its unique zwitterionic structure, which contributes to its solubility and biocompatibility. As a member of the sulfobetaine family, ASB-4 exhibits properties that make it suitable for various biological applications, including antibacterial and antifungal activities.

The biological activity of ASB-4 can be attributed to several mechanisms:

- Membrane Disruption : ASB-4 interacts with the phospholipid bilayer of microbial membranes. The positively charged ammonium group associates with negatively charged membrane components, leading to increased permeability and eventual cell lysis .

- Electrostatic Interactions : The zwitterionic nature of ASB-4 allows it to engage in electrostatic interactions with microbial surfaces, enhancing its binding affinity and subsequent antimicrobial action .

- Biofilm Inhibition : Recent studies indicate that ASB-4 can prevent biofilm formation by inhibiting bacterial adhesion to surfaces, which is crucial in clinical settings where biofilms contribute to persistent infections .

Antibacterial Activity

ASB-4 has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10-20 |

| Escherichia coli | 15-25 |

| Pseudomonas aeruginosa | 20-30 |

These results suggest that ASB-4 is particularly effective against Staphylococcus aureus, a common pathogen in hospital-acquired infections .

Antifungal Activity

In addition to antibacterial properties, ASB-4 exhibits antifungal activity. Studies have shown that it effectively inhibits the growth of various fungi, including:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 60 |

The antifungal mechanism is thought to involve similar membrane disruption as seen in bacterial cells, although the specific interactions may vary due to differences in fungal cell wall composition .

Case Studies

- Synthesis and Characterization : A study synthesized ASB-4 derivatives and evaluated their antibacterial properties against clinical isolates. The derivatives showed enhanced activity compared to traditional quaternary ammonium compounds, highlighting the potential for tailored antimicrobial agents .

- Application in Coatings : Research has explored the incorporation of ASB-4 into surface coatings to provide antimicrobial properties. These coatings demonstrated significant reductions in microbial colonization on surfaces, suggesting practical applications in healthcare settings to prevent infection .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ammonium sulfobetaine-4, and how can they be experimentally determined?

this compound (CAS 120139-55-1, C28H58N2O4S) is a zwitterionic surfactant. Key properties include critical micelle concentration (CMC), solubility, and thermal stability. To determine CMC, conduct conductivity measurements or surface tension analysis via the Du Noüy ring method. Thermal stability can be assessed using thermogravimetric analysis (TGA) under nitrogen atmosphere. Solubility profiles in polar/nonpolar solvents should be tested via phase-separation experiments .

Q. What standardized protocols exist for synthesizing this compound, and how can purity be validated?

Synthesis typically involves quaternization of tertiary amines with sulfopropyl reagents. A common method is reacting 1-octadecanamine with 3-sulfopropyl acrylate under basic conditions. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (<sup>1</sup>H/<sup>13</sup>C peaks for sulfobetaine groups) and high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify residual reactants. Titration (e.g., potentiometric) can assess ionic content .

Q. How should researchers handle this compound to ensure safety in laboratory settings?

While specific safety data for this compound is limited, analogous sulfobetaines require precautions against inhalation and skin contact. Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Refer to general zwitterionic surfactant SDS guidelines for disposal and spill management. Stability tests (e.g., exposure to light, humidity) are recommended to preempt degradation risks .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported CMC values for this compound across studies?

Discrepancies in CMC may arise from impurities, solvent ionic strength, or temperature variations. To address this:

- Standardize solvent preparation (e.g., deionized water with controlled NaCl concentrations).

- Use multiple methods (e.g., fluorescence spectroscopy with pyrene probes, isothermal titration calorimetry) for cross-validation.

- Report detailed experimental conditions (pH, temperature, instrument calibration) to enable reproducibility .

Q. How does this compound interact with lipid bilayers, and what methodologies are suitable for studying these interactions?

Its zwitterionic nature allows integration into lipid membranes, altering fluidity and permeability. Methodologies include:

- Differential scanning calorimetry (DSC): To observe phase transitions in lipid bilayers.

- Electron paramagnetic resonance (EPR): To probe membrane dynamics using spin-labeled lipids.

- Langmuir-Blodgett trough: To measure changes in monolayer surface pressure during incorporation .

Q. What advanced analytical techniques can elucidate the degradation pathways of this compound under oxidative conditions?

Oxidative degradation can be studied via:

- High-resolution mass spectrometry (HR-MS): To identify breakdown products.

- Fourier-transform infrared spectroscopy (FTIR): To track functional group changes (e.g., sulfonic acid formation).

- Accelerated aging experiments: Expose the compound to H2O2/UV light and analyze kinetics using HPLC-UV .

Q. How can molecular dynamics (MD) simulations be applied to predict the self-assembly behavior of this compound in aqueous solutions?

MD simulations require force-field parameterization based on quantum mechanical calculations (e.g., DFT for charge distribution). Key steps:

- Model micelle formation using software like GROMACS or NAMD.

- Analyze radial distribution functions (RDFs) to determine headgroup-solvent interactions.

- Validate simulations against small-angle X-ray scattering (SAXS) data for micelle size/shape .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Employ ANOVA for multi-group comparisons and Tukey’s post-hoc test. For reproducibility, report confidence intervals and effect sizes. Open-source tools like R (drc package) or GraphPad Prism are suitable .

Q. How should researchers design experiments to investigate the environmental impact of this compound?

Follow OECD guidelines for ecotoxicity testing:

- Algal growth inhibition test (OECD 201): Expose Chlorella vulgaris to varying concentrations.

- Daphnia magna acute toxicity (OECD 202): Measure 48-hour mortality.

- Bioaccumulation potential: Use log P values (octanol-water partition coefficients) estimated via shake-flask method or computational tools .

Q. Data Reporting and Reproducibility

Q. What metadata is critical to include when publishing datasets on this compound?

Essential meta

- Synthetic protocols (molar ratios, reaction time/temperature).

- Purity assessment methods (e.g., HPLC retention times, NMR spectra).

- Environmental conditions during experiments (humidity, light exposure).

- Instrument calibration details (e.g., NMR magnet strength, HPLC column type).

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Propiedades

IUPAC Name |

3-[acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(3,4)26-21-23-29(28(2)31)24-22-27-35(32,33)34/h5-27H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZFJPKGJHRQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCN(CCCS(=O)(=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.